(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxy group, and a thiazole moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of the thiazole moiety. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxy group using oxidizing agents.
Thiazole Attachment: Coupling reactions to attach the thiazole moiety to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thiazole moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various thiazole derivatives.
Scientific Research Applications
(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group.
Taurine: A naturally occurring amino sulfonic acid with biological significance.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in similar synthetic applications.
Uniqueness
(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C17H22ClN3O2S |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-10(20-17(22)15-7-14(21)8-18-15)12-3-5-13(6-4-12)16-11(2)19-9-23-16;/h3-6,9-10,14-15,18,21H,7-8H2,1-2H3,(H,20,22);1H/t10-,14+,15-;/m0./s1 |
InChI Key |
GVZLAESMLXHEDD-LGSZIGQDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3)O.Cl |
Origin of Product |
United States |
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